molecular formula C9H11N3O3 B169173 methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate CAS No. 163213-38-5

methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate

Cat. No. B169173
M. Wt: 209.2 g/mol
InChI Key: VWXQPZYUOQXYLQ-UHFFFAOYSA-N
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Description

“Methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate” is a chemical compound with the molecular formula C9H11N3O3 . It is a valuable scaffold for drug design and medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves the alkylation of commercially available Methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam is accomplished cleanly using borane and the resulting amine is protected using a tert-butyloxycarbonyl protecting group .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C9H11N3O3/c1-15-9(14)6-5-7-8(13)10-3-2-4-12(7)11-6/h5H,2-4H2,1H3,(H,10,13) . Its molecular weight is 209.20 g/mol .


Chemical Reactions Analysis

The free N-terminal of the diazepine undergoes smooth Buchwald and Chan arylations among various standard chemistry applications examined on this pharmacophore .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.20 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved literature.

Scientific Research Applications

  • Anticancer Agents

    • Results : Some derivatives exhibit promising anticancer activity by targeting specific pathways or receptors .
  • GABA Receptor Modulators

    • Results : Certain derivatives act as positive allosteric modulators, enhancing GABA receptor function .
  • Anti-inflammatory Agents

    • Results : Some derivatives exhibit significant anti-inflammatory effects by modulating immune responses .
  • Antiviral Compounds

    • Results : Certain derivatives show promising antiviral properties .
  • Anxiolytic Agents

    • Results : Some derivatives exhibit anxiolytic activity by modulating neurotransmitter systems .
  • Antibacterial Compounds

    • Results : Certain derivatives demonstrate antibacterial efficacy against Gram-positive or Gram-negative bacteria .

Future Directions

The compound is a valuable scaffold for drug design and medicinal chemistry , indicating its potential for future research and development in these fields.

properties

IUPAC Name

methyl 4-oxo-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-15-9(14)6-5-7-8(13)10-3-2-4-12(7)11-6/h5H,2-4H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXQPZYUOQXYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2CCCNC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377629
Record name methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818740
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate

CAS RN

163213-38-5
Record name methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
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methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
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methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
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methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
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methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
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methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate

Citations

For This Compound
1
Citations
RJ Cvetovich, B Pipik, FW Hartner, EJJ Grabowski - Tetrahedron letters, 2003 - Elsevier
Hydrazines condense with dimethyl 2-pyrrolidino-4-oxo-2-pentenedioate in the presence of aq. HCl to form N-substituted pyrazole-3,5-dicarboxylates 2. Complex bicyclic derivatives, …
Number of citations: 28 www.sciencedirect.com

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